Cas no 1903304-34-6 (1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one)

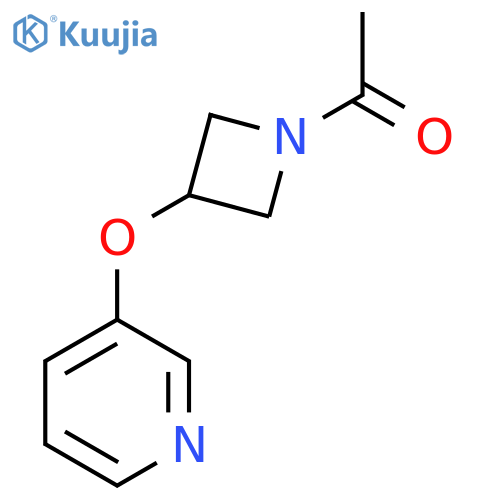

1903304-34-6 structure

商品名:1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one

1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one

- SCHEMBL6123545

- 1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone

- 1903304-34-6

- AKOS025331530

- 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one

- F6360-9211

- 1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

-

- インチ: 1S/C10H12N2O2/c1-8(13)12-6-10(7-12)14-9-3-2-4-11-5-9/h2-5,10H,6-7H2,1H3

- InChIKey: OIBSVUZRFPUBAJ-UHFFFAOYSA-N

- ほほえんだ: O(C1C=NC=CC=1)C1CN(C(C)=O)C1

計算された属性

- せいみつぶんしりょう: 192.089877630g/mol

- どういたいしつりょう: 192.089877630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 214

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 42.4Ų

1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6360-9211-20mg |

1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one |

1903304-34-6 | 20mg |

$148.5 | 2023-09-09 | ||

| Life Chemicals | F6360-9211-50mg |

1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one |

1903304-34-6 | 50mg |

$240.0 | 2023-09-09 | ||

| Life Chemicals | F6360-9211-4mg |

1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one |

1903304-34-6 | 4mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6360-9211-5μmol |

1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one |

1903304-34-6 | 5μmol |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6360-9211-10mg |

1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one |

1903304-34-6 | 10mg |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F6360-9211-20μmol |

1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one |

1903304-34-6 | 20μmol |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F6360-9211-30mg |

1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one |

1903304-34-6 | 30mg |

$178.5 | 2023-09-09 | ||

| Life Chemicals | F6360-9211-1mg |

1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one |

1903304-34-6 | 1mg |

$81.0 | 2023-09-09 | ||

| Life Chemicals | F6360-9211-25mg |

1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one |

1903304-34-6 | 25mg |

$163.5 | 2023-09-09 | ||

| Life Chemicals | F6360-9211-15mg |

1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one |

1903304-34-6 | 15mg |

$133.5 | 2023-09-09 |

1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one 関連文献

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

1903304-34-6 (1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one) 関連製品

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量